Decane-1,10-diyl bis(heptafluorobutanoate)
Description
Decane-1,10-diyl bis(heptafluorobutanoate) is a fluorinated ester compound characterized by a linear decane backbone (C10H20) with heptafluorobutanoate groups (-OCOC3F7) attached at both terminal positions. Its structure confers unique physicochemical properties, including high thermal stability, chemical resistance, and low surface energy, making it relevant in specialized applications such as surfactants, lubricants, or polymeric additives .
Properties
CAS No. |
426-64-2 |
|---|---|
Molecular Formula |
C18H20F14O4 |
Molecular Weight |
566.3 g/mol |
IUPAC Name |
10-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)decyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C18H20F14O4/c19-13(20,15(23,24)17(27,28)29)11(33)35-9-7-5-3-1-2-4-6-8-10-36-12(34)14(21,22)16(25,26)18(30,31)32/h1-10H2 |
InChI Key |
AVVCGEANSDZGAS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F)CCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decane-1,10-diyl bis(heptafluorobutanoate) typically involves the esterification of decane-1,10-diol with heptafluorobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of decane-1,10-diyl bis(heptafluorobutanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Decane-1,10-diyl bis(heptafluorobutanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Heptafluorobutanoic acid and decane-1,10-dicarboxylic acid.
Reduction: Decane-1,10-diol and heptafluorobutanol.
Substitution: Various substituted decane derivatives depending on the nucleophile used.
Scientific Research Applications
Decane-1,10-diyl bis(heptafluorobutanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mechanism of Action
The mechanism of action of decane-1,10-diyl bis(heptafluorobutanoate) depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. In drug delivery, it can encapsulate active pharmaceutical ingredients, facilitating their transport and release at the target site. The molecular targets and pathways involved vary based on the specific use case.
Comparison with Similar Compounds
Structural Analogues
The decane-1,10-diyl backbone is a common feature in several compounds, but substituent groups dictate functional differences. Key analogues include:
Structural Insights :
- Fluorinated vs. Non-Fluorinated Esters: The heptafluorobutanoate groups in the target compound enhance hydrophobicity and chemical inertness compared to non-fluorinated esters like diglutarate derivatives .
- Ammonium Salts vs. Esters : Quaternary ammonium derivatives (e.g., dequalinium acetate) exhibit ionic character, enabling solubility in polar solvents and antimicrobial activity, unlike neutral esters .
Physicochemical Properties
Key Observations :
Toxicity and Environmental Considerations
- Perfluoroalkyl Concerns: Fluorinated compounds like Decane-1,10-diyl bis(heptafluorobutanoate) may pose environmental persistence and bioaccumulation risks, similar to other perfluoroalkyl substances (PFAS) .
- Ammonium Salts : While effective antimicrobials, some quaternary ammonium compounds (e.g., dequalinium acetate) show cytotoxicity at high concentrations, necessitating regulated use .
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